8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Preparation Methods
The synthesis of WAY-604595 involves several steps, starting with the preparation of the key intermediate, 2-(4-methoxyphenyl)-2-oxoethyl chloride. This intermediate is then reacted with 8-mercapto-1,3-dimethylxanthine under specific conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or dichloromethane .
Chemical Reactions Analysis
WAY-604595 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-604595 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of WAY-604595 involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
WAY-604595 can be compared with other similar compounds, such as:
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: This compound has a similar structure but with a chlorine atom instead of a methoxy group, which may result in different chemical and biological properties.
8-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: The presence of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)20(2)16(19)23)17-15(18-13)25-8-11(21)9-4-6-10(24-3)7-5-9/h4-7H,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITPQUGTTQPTRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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